molecular formula C7H14ClNO B036787 cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride CAS No. 1212171-08-8

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

Cat. No.: B036787
CAS No.: 1212171-08-8
M. Wt: 163.64 g/mol
InChI Key: LTSJCLXQPIIVMS-LEUCUCNGSA-N
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Description

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group and a hydroxyl group on a cyclohexene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride typically involves the reduction of a precursor compound, such as cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester. The reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred for its efficiency and scalability. The reaction conditions typically include elevated temperatures and pressures, along with the use of a suitable catalyst, such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: cis-(6-Amino-cyclohex-3-enyl)-methanone.

    Reduction: cis-(6-Amino-cyclohex-3-enyl)-methane.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
  • cis-(6-Amino-cyclohex-3-enyl)-methanone
  • cis-(6-Amino-cyclohex-3-enyl)-methane

Uniqueness

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group on a cyclohexene ring makes it a valuable intermediate in various synthetic and research applications.

Biological Activity

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a compound notable for its unique structural features, including an amino group and a hydroxyl group attached to a cyclohexene ring. These functional groups are crucial for its biological activity, enabling interactions with various molecular targets, such as enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_{7}H13_{13}ClN\O
  • Molecular Weight : 127.18 g/mol

The compound's structure facilitates its solubility and reactivity, making it a valuable intermediate in organic synthesis and biological research.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets. This interaction can modulate enzyme activity and influence receptor signaling pathways, leading to potential therapeutic effects. Key mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Interaction : It can interact with various receptors, potentially affecting signal transduction pathways critical for cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Antitumor Activity : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may offer neuroprotective benefits.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones ranging from 10 to 20 mm, with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL against selected pathogens .
  • Cytotoxicity Testing :
    • In vitro assays were conducted on human leukemia cells (CEM). The compound demonstrated an IC50_{50} value of approximately 18 ± 10 µM, indicating moderate cytotoxic activity compared to standard chemotherapeutic agents .
  • Neuroprotective Studies :
    • Research exploring the neuroprotective effects revealed that this compound could enhance neuronal survival in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl esterContains an ester group; less solubleModerate enzyme inhibition
cis-(6-Amino-cyclohex-3-enyl)-methanoneLacks hydroxyl group; more hydrophobicLimited biological activity
cis-(6-Amino-cyclohex-3-enyl)-methaneSimplified structure; reduced reactivityMinimal therapeutic potential

This comparison highlights the significance of the hydroxyl group in enhancing solubility and biological interactions.

Properties

IUPAC Name

[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJCLXQPIIVMS-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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